Propargyl methanethiosulfonate

Description

Properties

IUPAC Name |

methyl-oxo-prop-2-ynoxy-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c1-3-4-6-8(2,5)7/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOQOUQQSZCWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703719 | |

| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-65-2 | |

| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to a Versatile Thiol-Reactive Probe for Chemical Biology and Drug Discovery

An In-depth Technical Guide to Propargyl Methanethiosulfonate (PMTS)

This guide provides an in-depth exploration of Propargyl Methanethiosulfonate (PMTS), a bifunctional reagent critical for modern biochemical and pharmaceutical research. We will move beyond simple definitions to explore the chemical principles that make PMTS an invaluable tool for probing protein structure, identifying active sites, and enabling site-specific bioconjugation. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this powerful chemical probe.

Core Attributes and Physicochemical Properties

Propargyl methanethiosulfonate is identified by the CAS Number 7651-65-2 .[1][2][3] Its utility is derived from a unique structure that combines a highly reactive thiol-specific functional group with a versatile, bioorthogonal propargyl handle.

| Property | Value | Source(s) |

| CAS Number | 7651-65-2 | [1][2][3] |

| Molecular Formula | C4H6O2S2 | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Pale Yellow Oil | [2][3] |

| Synonyms | S-(Prop-2-yn-1-yl) methanesulfonothioate | [2][3] |

| Storage Conditions | 2-8°C, Amber Vial, Under Inert Atmosphere | [2][3] |

| Stability | Moisture and Light Sensitive | [3] |

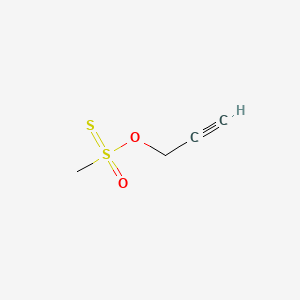

Chemical Structure:

Figure 1: Chemical structure of Propargyl Methanethiosulfonate (PMTS).

The Chemistry of Thiol Modification: Mechanism and Rationale

The primary function of PMTS is its specific and rapid reaction with thiol groups, most notably the side chains of cysteine residues in proteins.[2][3] Understanding the causality behind this reaction is key to designing successful experiments.

Mechanism of Action: Covalent Disulfide Bond Formation

The core of the PMTS reagent is the thiosulfonate ester. The sulfur atom adjacent to the propargyl group is electrophilic and is susceptible to nucleophilic attack by the deprotonated thiol group (thiolate anion, R-S⁻) of a cysteine residue. The reaction proceeds via an Sₙ2-type displacement, where the cysteine thiolate attacks this electrophilic sulfur, forming a stable, covalent mixed disulfide bond. The methanethiosulfonate moiety serves as an excellent leaving group, departing as the methanesulfinate anion.

This specific reactivity is the cornerstone of its use. In the complex milieu of a cell lysate or in vivo environment, this allows for the selective targeting of cysteine residues over other potentially nucleophilic functional groups like amines or hydroxyls, particularly within a controlled pH range (typically 6.5-7.5) where the thiol is sufficiently nucleophilic.

The Propargyl Handle: A Gateway to Bioorthogonal Chemistry

The true power of PMTS lies in its bifunctional nature. After the covalent modification of a cysteine, the propargyl group's terminal alkyne (H-C≡C-) remains exposed and chemically available. This alkyne is a bioorthogonal handle, meaning it does not typically react with biological molecules and can be addressed with a specific, externally introduced chemical partner.

This enables a powerful two-step experimental strategy. First, the protein of interest is labeled with PMTS. Second, an azide-containing molecule of interest (e.g., a fluorescent dye, a biotin tag for affinity purification, or a polyethylene glycol chain for improved solubility) is "clicked" onto the propargyl handle using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This modularity provides immense experimental flexibility. The propargylamine moiety, a core component of the propargyl group, is a widely distributed and important feature in medicinal chemistry and drug discovery for this reason.[4]

Applications in Research and Drug Development

The unique properties of PMTS have led to its adoption in several high-impact research areas, particularly for studying proteins that are challenging to probe by other means.

Structural and Functional Probing of Ion Channels and Transporters

A primary application of PMTS is in the structural mapping of membrane proteins. Researchers have successfully used PMTS to identify cysteine residues that line the pores of complex channels.[2][3] Its relatively small size allows it to access sterically hindered environments. By systematically mutating residues to cysteine and testing for reactivity with PMTS, a map of the solvent-accessible surfaces within a channel can be constructed.

Notable examples include probing the structures of:

This methodology is invaluable for understanding the mechanisms of ion transport, substrate binding, and channel gating—all critical aspects of drug development targeting these proteins.

Site-Specific Protein Labeling and Bioconjugation

The two-step labeling workflow enabled by PMTS is a cornerstone of modern chemical biology. It allows for the precise attachment of functional payloads to a specific site on a protein, which is often a prerequisite for creating antibody-drug conjugates (ADCs), developing diagnostic assays, or performing advanced imaging studies.

Experimental Protocols

The following protocols are provided as a starting point. Causality Note: Successful labeling depends on several factors, including the accessibility of the target cysteine, pH, temperature, and reagent stoichiometry. Optimization is almost always required.

General Protocol for Protein Thiol Modification with PMTS

-

Reagent Preparation:

-

Prepare a stock solution of PMTS (e.g., 100 mM) in a dry, water-miscible organic solvent like DMSO or DMF. Store under inert gas at -20°C.

-

Prepare a reaction buffer (e.g., 50 mM HEPES or PBS, pH 7.0-7.5). Degas the buffer thoroughly to minimize oxidation of free thiols. If the protein contains existing disulfide bonds that must be preserved, do not add a reducing agent. If the target cysteine is oxidized, a mild pre-reduction step with TCEP may be necessary, followed by removal of the reducing agent.

-

-

Labeling Reaction:

-

To your protein solution (typically at a concentration of 1-10 mg/mL in the reaction buffer), add the PMTS stock solution to achieve a final molar excess of 10- to 20-fold over the protein. Rationale: A molar excess drives the reaction to completion. The optimal excess should be determined empirically to maximize labeling while minimizing non-specific modification.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Rationale: Lower temperatures can improve specificity and protein stability but will require longer reaction times.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small-molecule thiol like DTT or β-mercaptoethanol to a final concentration of ~50 mM to consume any unreacted PMTS.

-

Remove excess PMTS and quenching agent immediately by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

-

Validation (Self-Validating System):

-

Confirm successful labeling using mass spectrometry (MS). The mass of the protein should increase by 85.15 Da (the mass of the propargyl-thio group, C₃H₅S).

-

Alternatively, proceed to the click chemistry step with an azide-fluorophore and confirm labeling by SDS-PAGE with in-gel fluorescence imaging.

-

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for PMTS was not found in the initial search, the SDS for structurally related compounds containing propargyl and sulfonate/sulfonyl groups indicates significant hazards. Researchers must handle this compound with extreme caution.

| Hazard Class | Potential Risk | Recommended Precaution |

| Toxicity | Toxic if swallowed or inhaled; potentially fatal in contact with skin. | Always handle in a certified chemical fume hood. Avoid all contact with skin, eyes, and clothing. Do not breathe vapor or mist.[5] |

| Corrosivity | May cause severe skin burns and eye damage.[6] | Wear appropriate personal protective equipment (PPE): nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles. |

| Flammability | May be a flammable liquid and vapor.[7] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[7] |

| Organ Damage | May cause damage to organs through prolonged or repeated exposure. | Minimize exposure duration and quantity. |

General Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Store locked up in a cool, dry place, away from incompatible materials.[5]

-

Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

Propargyl methanethiosulfonate is more than a simple chemical; it is a sophisticated tool that bridges classical biochemistry with modern synthetic chemistry. Its ability to selectively and efficiently modify cysteine residues, combined with the bioorthogonal nature of its propargyl handle, provides a robust platform for a wide array of applications. From elucidating the intricate structures of membrane proteins to constructing precisely engineered bioconjugates for therapeutic and diagnostic purposes, PMTS offers a level of experimental control and flexibility that is essential for advancing the frontiers of science and medicine.

References

-

CAS No : 7651-65-2 | Product Name : Propargyl Methanethiosulfonate - Pharmaffiliates. [Link]

-

Propargyl Sulfonate, CAS 55947-46-1, C3H3NaO3S - Mallak Specialties Pvt Ltd. [Link]

-

Synthesis of Propargyl Compounds and Their Cytotoxic Activity - ResearchGate. [Link]

-

Propargylamine: an important moiety in drug discovery - PubMed. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. [Link]

-

Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) - MDPI. [Link]

-

Prop-2-yn-1-yl methanesulfonate | C4H6O3S | CID 305925 - PubChem. [Link]

-

Safety Data Sheet: Methanesulphonic acid - Carl ROTH. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Propargyl Methanethiosulfonate | 7651-65-2 [chemicalbook.com]

- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Propargyl Methanethiosulfonate for Advanced Protein Modification

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: Precision Engineering at the Molecular Level

In the intricate landscape of proteomics and drug development, the ability to selectively modify proteins is not merely a technique; it is the cornerstone of innovation. It allows us to attach probes for visualization, create novel therapeutic conjugates, and dissect complex biological pathways with surgical precision. Among the arsenal of chemical tools available, Propargyl Methanethiosulfonate (PMTS) has emerged as a particularly powerful reagent. This guide provides a comprehensive overview of PMTS, grounded in chemical principles and field-proven methodologies, to empower researchers to leverage this versatile molecule for their specific applications. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible approach to protein modification.

The Propargyl Methanethiosulfonate (PMTS) Reagent: A Dual-Functionality Tool

Propargyl methanethiosulfonate is a heterobifunctional chemical reagent designed for the targeted modification of proteins. Its power lies in its two key components:

-

The Methanethiosulfonate (MTS) Group: This moiety serves as the protein-targeting element. MTS reagents are renowned for their high reactivity and specificity towards sulfhydryl (thiol) groups, which are primarily found in the side chains of cysteine residues.[1][2] This specificity allows for precise labeling, as cysteines are among the least common amino acids, making them ideal targets for site-specific modification.[3]

-

The Propargyl Group: This is a terminal alkyne that acts as a bioorthogonal handle.[4] The term "bioorthogonal" signifies that this group is chemically inert within complex biological systems but can be induced to react with a specific partner—typically an azide-containing molecule—through a "click" reaction.[5][6] This two-step approach decouples the protein labeling from the introduction of the final payload (e.g., a fluorescent dye, a drug molecule, or a biotin tag), offering significant experimental flexibility.

The strategic combination of a cysteine-reactive group and a click-chemistry handle makes PMTS an invaluable asset for a wide range of applications, from fundamental research to the development of sophisticated biotherapeutics.[7][8]

The Core Mechanism: Covalent Disulfide Bond Formation

The modification of a protein with PMTS is a robust and efficient chemical transformation. The process hinges on the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the sulfur atom of the MTS group.

Causality of the Reaction: The thiol-disulfide exchange reaction is highly favorable. The methanethiosulfonate is an excellent leaving group, and the formation of the new, stable disulfide bond between the protein's cysteine and the propargyl moiety drives the reaction to completion under mild physiological conditions.[2][9] This reaction is significantly faster and more specific than other common thiol-reactive chemistries like those involving maleimides or iodoacetamides.[10]

Below is a diagram illustrating the covalent labeling of a cysteine residue with PMTS.

Caption: Cysteine modification reaction with PMTS.

Experimental Workflow and Protocols: A Self-Validating System

A successful protein modification strategy is a self-validating one, where each step is controlled and its outcome verified. The following workflow and protocols are designed with this principle in mind, providing a clear path from initial protein preparation to the final, functional conjugate.

Overall Experimental Workflow

The process can be visualized as a two-stage pipeline: initial protein labeling followed by bioorthogonal conjugation.

Caption: A two-stage workflow for protein modification using PMTS.

Protocol 1: Site-Specific Labeling of a Purified Protein with PMTS

This protocol details the covalent attachment of the propargyl handle to a cysteine residue.

A. Expertise & Rationale:

-

Protein Purity: The protocol assumes a purified protein. Contaminating proteins with reactive thiols will also be labeled.

-

Reduction Step: Many proteins contain cysteine residues that form intramolecular disulfide bonds. These must be reduced to free thiols to be available for labeling. Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent as it is stable, odorless, and does not interfere with the subsequent MTS reaction.

-

Molar Excess: A molar excess of PMTS is used to drive the reaction to completion. However, an excessive amount can lead to non-specific modification or reagent aggregation. The optimal ratio must be determined empirically.[11]

-

Purification: Immediate removal of unreacted PMTS after the incubation is critical to prevent unwanted reactions in downstream applications.

B. Materials and Reagents:

-

Purified protein containing at least one target cysteine residue.

-

Propargyl Methanethiosulfonate (PMTS).

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

TCEP-HCl (if reduction is needed).

-

PMTS Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.

C. Step-by-Step Methodology:

-

Protein Preparation:

-

Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If reduction is necessary: Add TCEP to a final concentration of 1-5 mM (a 10-50 fold molar excess over cysteine residues). Incubate for 60 minutes at room temperature.

-

-

PMTS Stock Solution Preparation:

-

Prepare a 100 mM stock solution of PMTS in anhydrous DMF or DMSO. This should be prepared fresh immediately before use.

-

-

Labeling Reaction:

-

Add the PMTS stock solution to the protein solution to achieve a 10- to 20-fold molar excess of PMTS over the protein. For example, for 1 mL of a 100 µM protein solution, add 10-20 µL of the 100 mM PMTS stock.

-

Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if the protein is light-sensitive.

-

-

Purification:

-

Remove excess, unreacted PMTS by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for the column.

-

Alternatively, perform dialysis against the storage buffer.

-

-

Verification and Storage:

-

Confirm successful labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS). Expect a mass increase corresponding to the propargyl-thio moiety (C₃H₃S, approximately 71.12 Da).

-

Store the labeled protein at -20°C or -80°C.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol utilizes the propargyl handle installed in Protocol 1 for conjugation to an azide-containing molecule.[12]

A. Expertise & Rationale:

-

Catalyst System: The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) source (e.g., CuSO₄) by a reducing agent (e.g., sodium ascorbate).[13]

-

Ligand: A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial. It stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation and minimizing the production of reactive oxygen species that can damage the protein.[13]

-

Concentrations: The azide-containing probe is used in large excess to ensure efficient conjugation to the protein.

B. Materials and Reagents:

-

Propargyl-labeled protein from Protocol 1.

-

Azide-containing molecule (e.g., Azide-Fluor 488, Biotin-Azide).

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water).

-

Sodium Ascorbate solution (e.g., 250 mM in water, prepare fresh ).

-

THPTA solution (e.g., 50 mM in water).

-

Reaction Buffer (e.g., PBS, pH 7.4).

C. Step-by-Step Methodology:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in the specified order:

-

Propargyl-labeled protein to a final concentration of 5-20 µM in Reaction Buffer.

-

Azide-containing molecule to a final concentration of 100-500 µM.

-

THPTA to a final concentration of 500 µM.

-

CuSO₄ to a final concentration of 100 µM.

-

-

Initiate the Reaction:

-

Add sodium ascorbate to a final concentration of 2.5 mM to start the reaction.[12]

-

Gently mix the solution.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the final protein conjugate from excess reagents (azide-probe, copper, ligand) using a desalting column or dialysis, as described in Protocol 1.

-

-

Analysis:

-

Analyze the final product by SDS-PAGE. A successful conjugation with a fluorescent probe will result in a fluorescent band at the protein's molecular weight.

-

Further characterization can be done via mass spectrometry and functional assays to ensure the modification did not compromise protein activity.

-

Data Presentation and Troubleshooting

Quantitative data and potential pitfalls should be systematically evaluated.

Table 1: Characterization of PMTS-Modified Proteins

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MALDI/ESI) | Confirm covalent modification and determine labeling efficiency. | A mass shift corresponding to the added propargyl-thio group (~+71 Da) per labeled cysteine. |

| SDS-PAGE Analysis | Visualize the final conjugate after click chemistry. | If using a fluorescent azide, a fluorescent band at the correct MW. A bulky probe may cause a slight gel shift. |

| UV-Vis Spectroscopy | Quantify labeling if the clicked probe has a known absorbance. | Absorbance peak corresponding to the attached probe. |

| Functional/Binding Assays | Ensure the modification does not inhibit protein function. | Activity or binding affinity should be comparable to the unmodified protein (unless the modified cysteine is in the active site). |

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Labeling | Cysteine residue is not accessible or is oxidized. | Ensure complete reduction with TCEP. Consider partial denaturation if the cysteine is buried. |

| PMTS has degraded. | Prepare PMTS stock solution fresh in anhydrous solvent. | |

| Low Click Reaction Yield | Inactive catalyst. | Prepare sodium ascorbate solution fresh. Ensure all reagents are of high quality. |

| Steric hindrance. | Consider using a PMTS reagent with a longer PEG spacer to increase accessibility of the alkyne. | |

| Protein Precipitation | Protein instability under reaction conditions. | Optimize buffer conditions (pH, additives). Reduce incubation time or temperature. |

| Copper-mediated aggregation. | Ensure the THPTA ligand is present at the correct concentration to chelate copper. |

Broader Applications in Science and Medicine

The ability to install a propargyl handle onto a protein via PMTS opens a vast landscape of applications:

-

Chemical Biology: Installation of fluorescent dyes or FRET pairs to study protein localization, trafficking, and conformational changes in real-time.[14]

-

Drug Discovery: The creation of antibody-drug conjugates (ADCs), where a potent cytotoxic drug (with an azide handle) is clicked onto a tumor-targeting antibody labeled with PMTS.[15]

-

Proteomics: Attaching biotin-azide to PMTS-labeled proteins allows for their selective enrichment from complex cell lysates using streptavidin beads, facilitating the identification of specific protein subpopulations.[5][16]

-

Material Science: Immobilizing enzymes onto surfaces or nanoparticles by clicking PMTS-modified proteins to an azide-functionalized solid support.

Conclusion

Propargyl methanethiosulfonate is more than a simple reagent; it is an enabling technology for sophisticated protein engineering. By providing a reliable method for the site-specific introduction of a bioorthogonal alkyne handle, PMTS empowers researchers to conjugate a virtually limitless array of molecules to their protein of interest. The key to success lies in a methodical approach that emphasizes the causality behind each step—from ensuring the target cysteine is reactive to meticulously purifying the final product. By adhering to the principles and protocols outlined in this guide, scientists and developers can confidently employ PMTS to advance their research and bring innovative solutions to complex biological problems.

References

-

Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]

-

Tien, N. A., et al. (2024). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. [Link]

-

Portilla, J., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]

-

Kalaw, B. O., & Hubbell, W. L. (1994). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Analytical Biochemistry. [Link]

-

Tessmer, M. H., et al. (2021). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods. [Link]

-

Ryan, D. G., & O'Neill, L. A. (2021). Modification of Proteins by Metabolites in Immunity. Annual Review of Immunology. [Link]

-

Lee, J. S., et al. (2012). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules. [Link]

-

Creative Biolabs. (n.d.). Protein Post-Translational Modifications in Drug Discovery and Development. Creative Biolabs. [Link]

-

Wang, N., et al. (2018). Building and Breaking Bonds via a Compact S-propargyl-cysteine to Chemically Control Enzymes and Modify Proteins. Angewandte Chemie. [Link]

-

Portilla, J., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]

-

Staroń, J., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Postepy Biochemii. [Link]

-

Le Breton, N., et al. (2020). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. Chemistry. [Link]

-

Weerapana, E., & Cravatt, B. F. (2009). Click Chemistry in Proteomic Investigations. Current Protocols in Chemical Biology. [Link]

-

El-Kazzi, W., et al. (2019). Labeling reaction scheme for cysteine and tyrosine residues. ResearchGate. [Link]

-

Portilla, J., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. [Link]

-

Abberior Instruments. (n.d.). Protein labeling protocol. Abberior Instruments. [Link]

-

Wang, Y., et al. (2019). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]

-

Peeler, J. C., & Mehl, R. A. (2014). Utilization of alkyne bioconjugations to modulate protein function. Methods in Molecular Biology. [Link]

-

Bjelic, A., et al. (2012). Anionic surfactants enhance click reaction-mediated protein conjugation with ubiquitin. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2013). The best protocol for FITC labeling of proteins. ResearchGate. [Link]

-

Thermo Fisher Scientific. (2014). Tutorial: Labeling a Purified Antibody. YouTube. [Link]

-

G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]

-

Wu, Y., et al. (2017). Protein Modification via Alkyne Hydrosilylation Using A Substoichiometric Amount of Ruthenium(II) Catalyst. Chemical Science. [Link]

-

Kumpinš, V., et al. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Carbohydrate Chemistry. [Link]

Sources

- 1. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Protein Post-Translational Modifications in Drug Discovery and Development - Creative Proteomics [creative-proteomics.com]

- 8. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ttuhsc.edu [ttuhsc.edu]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]

The Alkyne Handle: A Technical Guide to the Synthesis and Application of Alkyne-Containing Chemical Probes

For researchers, scientists, and drug development professionals, the ability to selectively tag and visualize biomolecules within their native environment is paramount. This guide provides an in-depth exploration of the synthesis and application of alkyne-containing chemical probes, a cornerstone of modern chemical biology. The alkyne functional group, with its unique reactivity and bioorthogonality, serves as a versatile "handle" for a myriad of biological investigations.[1][2][3] This document will delve into the core principles and practical methodologies for creating and utilizing these powerful tools, moving beyond simple protocols to explain the underlying rationale behind experimental choices.

The Power of the Alkyne: A Bioorthogonal Tool

The utility of the alkyne in chemical biology stems from its participation in "click chemistry," a class of reactions that are rapid, specific, and high-yielding.[3][4][5] Crucially, the alkyne and its reaction partners, most notably the azide, are largely absent from biological systems. This "bioorthogonality" ensures that the labeling reaction proceeds with high fidelity, minimizing off-target effects and providing a clean signal for detection and analysis.[1][6]

The two most prominent click chemistry reactions involving alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

CuAAC: This highly efficient reaction joins a terminal alkyne and an azide to form a stable triazole linkage.[7][8] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[9][10] While powerful, the potential cytotoxicity of copper can be a concern for live-cell applications.[2][11]

-

SPAAC: To circumvent the need for a potentially toxic metal catalyst, SPAAC utilizes a strained cyclooctyne. The inherent ring strain of the cyclooctyne dramatically accelerates the reaction with an azide, allowing it to proceed rapidly under physiological conditions without a catalyst.[6][8][12] This "copper-free" click chemistry is the preferred method for live-cell imaging and in vivo studies.[8][12][13]

Synthesizing the Probe: Introducing the Alkyne Handle

The first step in utilizing an alkyne probe is its synthesis. This can be achieved through various methods, broadly categorized into chemical synthesis and biosynthetic incorporation.

Chemical Synthesis of Alkyne Probes

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14][15][16] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[14][15]

Conceptual Workflow for Sonogashira Coupling:

Caption: General workflow for synthesizing an alkyne probe via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling reaction.[16][17][18]

| Reagent | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Amount (1 mmol scale) |

| Aryl Iodide | Varies | Varies | 1.0 | 1.0 mmol |

| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 mmol |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 (3 mol%) | 21.1 mg |

| Copper(I) Iodide | CuI | 190.45 | 0.05 (5 mol%) | 9.5 mg |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 3.0 | 303.6 mg (418 µL) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 10 mL |

Procedure:

-

To a dry, inert-atmosphere flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biosynthetic Incorporation of Alkyne Probes

An alternative to chemical synthesis is the metabolic incorporation of alkyne-containing building blocks into biomolecules within living cells. This approach allows for the labeling of newly synthesized proteins, glycans, or lipids. For example, an alkyne-tagged amino acid analog can be introduced into the cellular proteome.

Applying the Probe: Click Chemistry in Action

Once the alkyne-containing probe is synthesized or incorporated, it can be "clicked" to a reporter molecule, such as a fluorophore or a biotin tag, for detection or enrichment.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Experimental Protocol: CuAAC for Labeling an Alkyne-Modified Protein

This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing dye.[1][7][9][19]

| Component | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |

| Alkyne-Protein | 1 mg/mL | 0.1 mg/mL | 10 µL |

| Azide-Dye | 10 mM in DMSO | 100 µM | 1 µL |

| CuSO₄ | 50 mM in H₂O | 1 mM | 2 µL |

| THPTA Ligand | 100 mM in H₂O | 5 mM | 5 µL |

| Sodium Ascorbate | 100 mM in H₂O | 5 mM | 5 µL |

| PBS Buffer | 1X | - | 77 µL |

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein and PBS buffer.

-

Add the azide-dye stock solution and mix gently.

-

Prepare a fresh premix of CuSO₄ and THPTA ligand.

-

Add the CuSO₄/THPTA premix to the reaction tube.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1 hour, protected from light.

-

Purify the labeled protein to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Experimental Protocol: SPAAC for Live-Cell Imaging

This protocol describes the labeling of cell-surface proteins in live mammalian cells using SPAAC.[4][6][8][12][13]

Workflow for SPAAC in Live Cells:

Caption: A streamlined workflow for labeling proteins on live cells using SPAAC.

Procedure:

-

Culture mammalian cells expressing the protein of interest with a site-specifically incorporated strained alkyne (e.g., DBCO).

-

Prepare a stock solution of the azide-fluorophore in a biocompatible solvent (e.g., DMSO).

-

Dilute the azide-fluorophore stock solution in pre-warmed cell culture media to the desired final concentration (typically 1-10 µM).

-

Remove the culture media from the cells and add the media containing the azide-fluorophore.

-

Incubate the cells at 37 °C for 30-60 minutes.

-

Wash the cells three times with pre-warmed PBS to remove excess, unreacted fluorophore.

-

Add fresh culture media to the cells.

-

Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Purification and Characterization of Alkyne Probes

Thorough purification and characterization are critical to ensure the quality and reliability of the synthesized probes.

Purification Techniques

-

Column Chromatography: This is the most common method for purifying chemically synthesized small molecule probes.

-

Size-Exclusion Chromatography: Useful for purifying labeled proteins and removing small molecule reagents.[7]

-

Affinity Chromatography: If the probe is tagged with biotin, streptavidin-based affinity chromatography provides a highly specific purification method.[20]

-

Ethanol Precipitation: A simple and effective method for purifying labeled oligonucleotides.[11][21]

Protocol: Purification of a Labeled Oligonucleotide by Ethanol Precipitation [11][21][22]

-

To the reaction mixture containing the labeled oligonucleotide, add a 0.1 volume of 3 M sodium acetate (pH 5.2).

-

Add 2.5 volumes of cold 100% ethanol.

-

Mix thoroughly and incubate at -20 °C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4 °C.

-

Carefully decant the supernatant.

-

Wash the pellet with 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend in an appropriate buffer.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of synthesized small molecule probes. The alkyne proton typically appears in the range of δ 2-3 ppm in the ¹H NMR spectrum.[23][24][25]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized probe.[25] For labeled proteins and peptides, tandem mass spectrometry (MS/MS) can be used to identify the site of modification.[3][26]

-

Infrared (IR) Spectroscopy: The C≡C stretch of an alkyne typically appears as a weak band in the 2100-2260 cm⁻¹ region, while the C-H stretch of a terminal alkyne is a sharp, strong band around 3300 cm⁻¹.[23][24]

Conclusion

Alkyne-containing chemical probes are indispensable tools in modern chemical biology, enabling the precise labeling and study of biomolecules in complex systems. A thorough understanding of their synthesis, the principles of click chemistry, and appropriate purification and characterization techniques is crucial for their successful application. By following the detailed methodologies and understanding the underlying chemical principles outlined in this guide, researchers can confidently design and execute experiments to unravel the intricate workings of biological systems.

References

- Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). LinkedIn.

- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. (n.d.). Lumiprobe.

- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug

- Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.

- Technical Support Center: Purification of sp-Alkyne Labeled Proteins. (n.d.). Benchchem.

- Makarov, D., Klet, A., Tsybin, Y. O., Belov, M. E., & Kovalev, P. (2022). Clickable report tags for identification of modified peptides by mass spectrometry. Journal of Mass Spectrometry, 57(1), e4797.

- Plass, T., Milles, S., Koehler, C., Schultz, C., & Lemke, E. A. (2012). Labeling proteins on live mammalian cells using click chemistry.

- Development of an In Vitro Assay for Evaluation of Intracellular SPAAC Reactions Using Hoechst-DBCO. (2025, December 29). ACS Chemical Biology.

- Copper-Free Click Chemistry (SPAAC). (n.d.). Vector Labs.

- Click Сhemistry Labeling of Oligonucleotides and DNA. (n.d.). Lumiprobe.

- Lang, K., & Chin, J. W. (2014). A general protocol for the systematic evaluation of bioorthogonal reactions in live cells with clickable HaloTag ligands: Implications for intracellular imaging. Journal of the American Chemical Society, 136(33), 11621-11624.

- Sletten, E. M., & Bertozzi, C. R. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition.

- Glembockyte, V., & Gasiunas, G. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 5(51), 33246-33255.

- Alkynes. (n.d.). University of Calgary.

- Mass Spectrometry Analysis of Alkynylated Compounds: A Compar

- Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynylanthracene. (n.d.). Benchchem.

- Click-&-Go® Protein Capture Kit. (n.d.). Vector Labs.

- Sambrook, J., & Russell, D. W. (2001). Purification of Labeled Oligonucleotides by Precipitation with Ethanol. Cold Spring Harbor Protocols, 2006(1).

- Sonogashira coupling. (n.d.). Wikipedia.

- Conjugation of Alkyne-modified Oligonucleotides with Dye Azides. (n.d.). Lumiprobe.

- Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts.

- A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). SciSpace.

- Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Purification of AHA-labeled proteins after azide-alkyne ligation with a...

- Enzymatic and Chemical Labeling Strategies for Oligonucleotides. (2025, October 23).

- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.

- Alkyne-tagged SERS nanoprobe for understanding Cu+ and Cu2+ conversion in cuproptosis processes. (2024, April 15). PubMed Central.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

- Protocol: Click-Chemistry Labeling of Biomolecules and DNA. (n.d.).

- Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.

- Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.).

- An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjug

- 1 H-NMR Spectral of Alkyne-Phenol Probe Solvent peaks are labeled with ''*'' (HDO) and ''**'' (DMSO). (n.d.).

- Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules. (2021, September 16). RSC Publishing.

Sources

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. scispace.com [scispace.com]

- 19. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. lumiprobe.com [lumiprobe.com]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Alkyne-tagged SERS nanoprobe for understanding Cu+ and Cu2+ conversion in cuproptosis processes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. jchemrev.com [jchemrev.com]

An In-depth Technical Guide to the Solubility and Stability of Propargyl Methanethiosulfonate (PMTS)

Preamble: The Criticality of Characterizing a Thiol-Reactive Probe

Propargyl methanethiosulfonate (PMTS) has emerged as a valuable tool for researchers in drug development and chemical biology. Its utility lies in its specific and rapid reaction with thiol groups, forming mixed disulfides.[1] This reactivity allows for the precise labeling and investigation of cysteine residues within proteins, offering insights into protein structure and function, particularly in mapping the pore-lining regions of ion channels.[1] The propargyl group further extends its functionality, providing a handle for subsequent "click" chemistry reactions.[2][3]

However, the very reactivity that makes PMTS a powerful probe also predisposes it to potential instability and solubility challenges. For the researcher, a lack of understanding of these core characteristics can lead to inconsistent experimental results, misinterpretation of data, and ultimately, the failure of complex and costly studies. The concentration of a stock solution assumed to be stable may have significantly decreased, or the compound may precipitate out of solution in an aqueous buffer, leading to an unknown effective concentration.

This guide deviates from a simple recitation of facts. Instead, it serves as a technical manual, grounded in the principles of physical organic chemistry and informed by practical laboratory experience. It is designed to empower researchers, scientists, and drug development professionals to not only understand the factors governing the solubility and stability of PMTS but also to provide them with the methodologies to validate these parameters within their own experimental contexts.

Core Physicochemical Properties and Prudent Handling

Before delving into experimental characterization, a foundational understanding of PMTS's known properties and the requisite safety precautions is paramount.

Table 1: Physicochemical and Safety Profile of Propargyl Methanethiosulfonate

| Property | Value/Observation | Source/Comment |

| Chemical Name | S-(Prop-2-yn-1-yl) methanesulfonothioate | [1] |

| CAS Number | 7651-65-2 | [1] |

| Molecular Formula | C₄H₆O₂S₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Pale Yellow Oil | [1] |

| Storage | 2-8°C, Amber Vial, Under inert atmosphere | [1] |

| Shipping | Ambient temperature | [1] |

| Hazard Class | Toxic Liquid, Organic, N.O.S. | [4] |

Expert Insight on Handling and Storage: The recommendation to store PMTS at 2-8°C under an inert atmosphere is not merely a suggestion but a critical directive.[1] The thiosulfonate functional group is susceptible to hydrolysis, and the compound, like many reactive electrophiles, can be sensitive to atmospheric moisture. The use of an amber vial protects it from potential light-induced degradation.[1] When preparing to use PMTS, it is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Always handle PMTS in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

A Practical Guide to Determining Solubility

The solubility of a compound is not an absolute value but is dependent on the properties of the solute and the solvent, as well as temperature. While specific quantitative solubility data for PMTS is not widely published, its structure—a moderately polar thiosulfonate core with a less polar propargyl group—suggests it will be most soluble in polar aprotic organic solvents. Its solubility in aqueous buffers is likely to be limited.

The Causality of Solvent Selection

The principle of "like dissolves like" is a useful starting point. PMTS has both polar (the methanethiosulfonate group) and nonpolar (the propargyl group) characteristics.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are excellent choices for creating high-concentration stock solutions. Their polarity is sufficient to solvate the methanethiosulfonate group, and they readily accommodate the organic nature of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These are also likely to be good solvents. However, the presence of a labile proton means there is a theoretical, albeit low, risk of solvolysis over extended periods.[7]

-

Aqueous Buffers (e.g., PBS, HEPES): The solubility of PMTS in purely aqueous solutions is expected to be low. For biological experiments, a common practice is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use. It is critical to determine the concentration at which PMTS remains soluble in the final aqueous medium to avoid precipitation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is a self-validating system for determining the equilibrium solubility of PMTS. The "shake-flask" method is considered the gold standard for its reliability.[8][9]

Objective: To determine the saturation solubility of PMTS in a given solvent at a specific temperature (e.g., 25°C).

Materials:

-

Propargyl Methanethiosulfonate (PMTS)

-

Selected solvents (e.g., DMSO, Acetonitrile, Ethanol, 1x PBS pH 7.4)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, ensure filter material is compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, qNMR)

Methodology:

-

Preparation: Add an excess amount of PMTS to a vial. The key is to have undissolved solid/oil visible after equilibration. A starting point could be to add 10-20 mg of PMTS to 1 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended mixing time is crucial to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, visually confirm that excess, undissolved PMTS is still present. Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved material.

-

Sample Collection: Carefully withdraw a known volume of the supernatant. To avoid disturbing the pellet, it is best to take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Pre-rinsing the filter with the saturated solution can minimize adsorption of the solute onto the filter.[9]

-

Dilution and Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of PMTS. A standard curve with known concentrations of PMTS should be prepared for accurate quantification.

-

Data Recording: Record the determined solubility in a structured format.

Table 2: Solubility Data Template for PMTS

| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (M) | Observations |

| DMSO | 25 | |||

| Acetonitrile | 25 | |||

| Ethanol | 25 | |||

| 1x PBS, pH 7.4 | 25 |

This systematic approach provides a reliable, quantitative measure of PMTS solubility, which is essential for preparing accurate stock solutions and avoiding precipitation in experimental assays.

A Framework for Assessing Stability

The stability of PMTS is a function of its chemical environment, including pH, temperature, and the presence of nucleophiles. The thiosulfonate linkage is the most probable site of degradation.

Anticipated Degradation Pathways

Understanding the potential chemistry of degradation allows for the design of logical stability studies.

-

Hydrolysis: The thiosulfonate bond can be attacked by water or hydroxide ions. This hydrolysis is typically accelerated under both acidic and basic conditions.[10] The likely products are methanesulfinic acid and propargyl alcohol, or subsequent reaction products.

-

Thiolysis: While this is the desired reaction with target cysteines, the presence of any other thiol-containing species (e.g., dithiothreitol (DTT), glutathione in cell media) will lead to the consumption of PMTS.[1]

-

Oxidation: While less common for thiosulfonates compared to thiols, strong oxidizing conditions could potentially affect the sulfur atoms.[10]

Caption: Primary reaction pathways for PMTS.

Experimental Protocol for Stability Assessment

This protocol provides a framework to quantify the stability of PMTS under various conditions, allowing for the determination of its half-life (t₁/₂).

Objective: To determine the degradation rate of PMTS in different buffers and at different temperatures over time.

Methodology:

Caption: Workflow for PMTS stability testing.

-

Stock Solution Preparation: Prepare a concentrated stock solution of PMTS (e.g., 100 mM) in a stable organic solvent like acetonitrile. Acetonitrile is often preferred over DMSO for stability studies as it is less prone to side reactions and degradation.

-

Reaction Buffer Preparation: Prepare a set of buffers covering a relevant pH range. For example:

-

pH 4.0 (Acetate buffer)

-

pH 7.4 (Phosphate or HEPES buffer)

-

pH 9.0 (Borate or Bicine buffer)

-

-

Initiation of Experiment: Dilute the PMTS stock solution into each buffer to a final concentration suitable for analysis (e.g., 100 µM). This should be done at the start of the experiment (t=0). Vortex briefly to mix.

-

Incubation: Aliquot the solutions into separate vials for each time point and incubate them at controlled temperatures (e.g., 4°C, 25°C, and 37°C).

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and quench the degradation process. Quenching can be achieved by adding acid (if compatible with the analysis) or by freezing the sample at -80°C.

-

Quantification: Analyze the samples using a validated HPLC method to measure the concentration of the remaining PMTS. The disappearance of the parent PMTS peak over time is monitored.

-

Data Analysis: For each condition, plot the natural logarithm of the PMTS concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the rate constant (-k). The half-life can then be calculated using the formula: t₁/₂ = 0.693 / k.

Table 3: Stability Data Template for PMTS

| Condition (Buffer, pH) | Temperature (°C) | Rate Constant, k (h⁻¹) | Half-life, t₁/₂ (h) |

| Acetate, pH 4.0 | 25 | ||

| PBS, pH 7.4 | 4 | ||

| PBS, pH 7.4 | 25 | ||

| PBS, pH 7.4 | 37 | ||

| Borate, pH 9.0 | 25 |

Field-Proven Insights and Recommendations

-

Stock Solutions: Based on its likely properties, prepare high-concentration stock solutions of PMTS (e.g., 100-500 mM) in anhydrous DMSO or acetonitrile. Aliquot into single-use volumes in sealed vials under an inert gas (argon or nitrogen) and store at -20°C or -80°C for long-term stability.

-

Working Solutions: When performing biological experiments, dilute the stock solution into the final aqueous buffer immediately before use. Do not store PMTS in aqueous buffers for extended periods. The stability data generated from the protocol above will inform the maximum allowable time between dilution and use.

-

Validation is Key: The stability of PMTS can be affected by components in complex biological media. If using PMTS in cell culture medium or lysate, it is advisable to perform a preliminary stability test in that specific matrix.

-

Control Experiments: In any experiment involving PMTS, a crucial control is to incubate the compound in the experimental buffer for the duration of the experiment without the biological target present. This allows you to differentiate between consumption of PMTS due to reaction with the target and degradation due to instability.

By adopting these rigorous, self-validating protocols, researchers can ensure the reliability and reproducibility of their experiments with propargyl methanethiosulfonate, unlocking its full potential as a precise and powerful chemical probe.

References

-

Pharmaffiliates. (n.d.). Propargyl Methanethiosulfonate. Retrieved from [Link]

-

Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. DOI: 10.4155/fmc-2022-0243. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Eawag. (1997). Methanesulfonic Acid Degradation Pathway. Retrieved from [Link]

-

PubMed. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Retrieved from [Link]

-

ResearchGate. (2019). Physico-Chemical Stability of Sodium Thiosulfate Infusion Solutions in Polyolefin Bags at Room Temperature over a Period of 24 Hours. Retrieved from [Link]

-

Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. DOI: 10.1016/j.jpba.2011.12.008. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Methodology of stable peptide based on propargylated sulfonium. Retrieved from [Link]

-

Thermo Fisher Scientific. (2018). Safety Data Sheet: Propargyl alcohol. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Propargyl Alcohol, 99%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Propargyl Methanethiosulfonate: A Detailed Guide to Application in Cysteine Modification

Introduction: Unlocking Site-Specific Protein Functionalization with Propargyl Methanethiosulfonate

Propargyl methanethiosulfonate (MTS) is a powerful bifunctional reagent that has emerged as a valuable tool for the site-specific modification of proteins and other biomolecules. This reagent allows for the introduction of a terminal alkyne group—a versatile chemical handle—onto a protein at the site of a cysteine residue. This "propargylation" opens the door to a wide array of subsequent bioorthogonal "click" chemistry reactions, enabling the precise attachment of various molecular entities, including fluorophores, biotin, and drug molecules.

Propargyl MTS reacts specifically and rapidly with the thiol group of a cysteine residue to form a stable disulfide bond.[1] This high reactivity and selectivity make it an ideal choice for researchers in chemical biology, drug development, and proteomics who require precise control over the location of their modifications. The introduced propargyl group can then be utilized in highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

This comprehensive guide provides a detailed, step-by-step protocol for the use of propargyl MTS in protein modification, from initial protein preparation to the characterization of the final conjugate. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for their specific applications.

Chemical Properties and Handling

| Property | Value | Source |

| CAS Number | 7651-65-2 | [1] |

| Molecular Formula | C4H6O2S2 | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Pale Yellow Oil | [1] |

| Storage | 2-8°C, Amber Vial, Under Inert Atmosphere | [1] |

Reaction Mechanism: The Chemistry of Cysteine Propargylation

The fundamental reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the protein and the propargyl moiety, with the concomitant release of methanesulfinic acid.

Caption: Reaction of a protein cysteine with propargyl MTS.

The reaction is highly specific for cysteine residues due to the unique nucleophilicity of the thiol group. The rate of the reaction is pH-dependent, as the deprotonated thiolate is the reactive species. Therefore, maintaining an appropriate pH is critical for efficient labeling.

Experimental Protocol: A Step-by-Step Guide to Protein Propargylation

This protocol provides a general framework for the modification of a protein with propargyl MTS. Optimization of specific parameters, such as the molar excess of the reagent and incubation time, may be necessary for different proteins.

Materials

-

Protein of interest containing at least one accessible cysteine residue

-

Propargyl methanethiosulfonate (MTS)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 7.2-8.0, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification System: Desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF) system

-

Analytical Instruments: UV-Vis spectrophotometer, Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Workflow Overview

Caption: General workflow for protein propargylation.

Step 1: Protein Preparation

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. The buffer should be free of primary amines and thiols, which can compete with the desired reaction.

-

Determine the protein concentration accurately using a UV-Vis spectrophotometer and the protein's extinction coefficient, or a standard protein assay (e.g., Bradford or BCA).

Step 2: Reduction of Disulfide Bonds (Optional)

If the target cysteine residue is involved in a disulfide bond, it must first be reduced to a free thiol.

-

Add a 10-100 fold molar excess of a reducing agent (e.g., TCEP) to the protein solution. TCEP is often preferred as it is stable, odorless, and does not require removal before some downstream applications.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

Step 3: Removal of Reducing Agent

It is critical to remove the excess reducing agent before adding the propargyl MTS, as it will react with the reagent.

-

Use a desalting column or perform buffer exchange via dialysis or TFF to remove the reducing agent.[4] Equilibrate the column or dialysis membrane with the degassed reaction buffer.

Step 4: Propargylation Reaction

-

Prepare a stock solution of propargyl MTS (e.g., 10-100 mM) in a compatible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a 10-50 fold molar excess of the propargyl MTS stock solution to the protein solution. The optimal molar ratio will depend on the reactivity of the specific cysteine residue and should be determined empirically.

-

Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C. Gentle mixing during the incubation can improve labeling efficiency. The reaction is typically faster at a slightly alkaline pH (7.5-8.0) and at room temperature.[5][6]

Step 5: Quenching the Reaction

To stop the reaction and consume any unreacted propargyl MTS, add a small molecule thiol.

-

Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the initial propargyl MTS concentration.

-

Incubate for an additional 15-30 minutes at room temperature.

Step 6: Purification of the Propargylated Protein

It is essential to remove the unreacted propargyl MTS, the quenching reagent, and any byproducts.

-

Purify the modified protein using a desalting column, dialysis, or TFF, exchanging the buffer into a suitable storage buffer.[4]

Characterization of the Propargylated Protein

Successful modification can be confirmed using several analytical techniques.

Mass Spectrometry

Mass spectrometry is the most definitive method to confirm the addition of the propargyl group.[7][8]

-

Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to measure the mass of the intact protein. A successful modification will result in a mass increase corresponding to the mass of the propargyl disulfide moiety (C₃H₃S₂ = 87.16 Da).

-

Peptide Mapping: For larger proteins or to identify the specific site of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide will show a mass shift of 87.16 Da.

Ellman's Assay

This colorimetric assay can be used to quantify the number of free thiols remaining after the reaction, providing an indirect measure of labeling efficiency. A decrease in the number of free thiols compared to the unmodified protein indicates successful modification.

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. |

| Inaccessible cysteine residue. | Consider denaturing the protein under non-reducing conditions to expose the cysteine. | |

| pH of the reaction buffer is too low. | Increase the pH of the reaction buffer to 7.5-8.0. | |

| Insufficient molar excess of propargyl MTS. | Increase the molar ratio of propargyl MTS to protein. | |

| Protein Precipitation | High concentration of organic solvent from the propargyl MTS stock. | Use a more concentrated stock solution to minimize the volume of organic solvent added. |

| Protein instability under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). | |

| Non-specific Labeling | Reaction with other nucleophilic residues. | While MTS reagents are highly specific for thiols, ensure the pH is not excessively high, which can increase the reactivity of other residues. |

| Dimerization of the Labeling Reagent | High concentration of propargyl MTS. | A known side reaction for MTS reagents is dimerization at high concentrations.[9] Avoid using excessively high concentrations of the reagent. |

Stability of the S-Propargyl Linkage

The disulfide bond formed between the cysteine residue and the propargyl group is generally stable under physiological conditions. However, it can be cleaved by reducing agents such as DTT or TCEP. This reversibility can be an advantage in certain applications where the removal of the modification is desired. The propargyl group itself is stable and does not readily undergo side reactions under typical biological conditions.[10]

Conclusion

Propargyl methanethiosulfonate is a highly effective reagent for the site-specific introduction of a versatile alkyne handle onto proteins at cysteine residues. The straightforward reaction, high specificity, and the utility of the incorporated propargyl group in "click" chemistry make it an invaluable tool for a wide range of applications in research and drug development. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently generate propargylated proteins for their downstream functionalization and analysis.

References

- Wen, Y. D., & Zhu, Y. Z. (2015). The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound. In Hydrogen Sulfide in Redox Biology (pp. 235-246). Springer, Cham.

- Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 2055-2068.

-

Frontiers in Cell and Developmental Biology. (2024). S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype. Retrieved from [Link]

-

MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

-

Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]

- Chen, X., et al. (2023). Methodology of stable peptide based on propargylated sulfonium. Bioorganic & Medicinal Chemistry, 86, 117298.

- Tero, A. H., et al. (2021). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling of Cysteines in Proteins. ChemistryOpen, 10(1), 10-14.

-

PubMed. (2024). S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype. Retrieved from [Link]

-

National Cancer Institute. (2019, December 9). Analysis of Post-Translational Modifications by Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Propargyl Methanethiosulfonate. Retrieved from [Link]

- Murschall, L. M., et al. (2022). Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP. Journal of Visualized Experiments, (181), e63529.

-

MDPI. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]

-

ResearchGate. (2015). How do you purify S-Propargyl-Cysteine in 3-4 gram quantities? Retrieved from [Link]

-

LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Retrieved from [Link]

- Neuroproteomics. (n.d.). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. CRC Press/Taylor & Francis.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methodology of stable peptide based on propargylated sulfonium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. msf.ucsf.edu [msf.ucsf.edu]

- 9. researchgate.net [researchgate.net]

- 10. The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Click Chemistry Protocol with Propargyl Methanethiosulfonate (PMTS) Labeled Proteins

Abstract

This application note details a robust protocol for the site-specific labeling of cysteine residues in proteins using Propargyl Methanethiosulfonate (PMTS) followed by Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike irreversible maleimide chemistries, PMTS introduces an alkyne handle via a reversible disulfide bond , allowing for the controlled release of the label or probe under reducing conditions. This method is ideal for structure-function studies (SCAM), reversible immobilization, and enrichment of specific proteoforms.

Introduction & Mechanism[1][2]

The Chemistry of PMTS

Methanethiosulfonate (MTS) reagents are highly specific for sulfhydryl groups (cysteines). The reaction involves the nucleophilic attack of a thiolate anion (

Key Advantages:

-

Specificity: Reacts exclusively with cysteines at pH 7.0–8.0; does not cross-react with amines (lysines) unlike maleimides.

-

Speed: Reaction rates are often

, reaching completion in seconds to minutes. -

Reversibility: The resulting disulfide bond (

) can be cleaved by reducing agents (DTT, TCEP, -

Small Footprint: PMTS adds a minimal propargyl group, reducing steric perturbation compared to large fluorophore-maleimides.

The Click Reaction (CuAAC)

Once the protein is "primed" with the alkyne handle via PMTS, it reacts with an azide-functionalized probe (fluorophore, biotin, drug) using CuAAC. We utilize the THPTA ligand to accelerate the reaction and protect the protein from oxidative damage caused by copper-catalyzed reactive oxygen species (ROS).[1]

Mechanism Diagram

The following diagram illustrates the two-step chemical transformation.

Figure 1: Chemical mechanism showing the specific labeling of Cysteine with PMTS followed by CuAAC conjugation.

Materials & Reagents

| Reagent | Concentration / Specs | Role |

| Protein Sample | 50–200 µM (1–5 mg/mL) | Target substrate (Must have accessible Cys). |

| PMTS | 200 mM Stock in DMSO | Thiol-reactive alkyne linker. |

| Azide Probe | 10 mM Stock in DMSO | Detection tag (e.g., Azide-Cy5, Azide-Biotin). |